1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-benzyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-27-21-11-12-22(20-10-6-5-9-19(20)21)28(25,26)24-15-13-23(14-16-24)17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQQPHFTBKMAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which is then benzylated.
Sulfonylation: The benzylated piperazine undergoes sulfonylation using a sulfonyl chloride derivative of methoxynaphthalene.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents and catalysts to ensure high yield and purity
Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzyl and methoxynaphthalene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- The position of substitution on the naphthalene ring (1- vs. 2-) and the presence of methoxy groups (e.g., 4-methoxy in the target compound) modulate electronic and steric properties. Methoxy groups can enhance solubility and receptor binding via hydrogen bonding .
- Benzyl vs.
Substituted Phenyl Sulfonyl Derivatives
Key Observations :
- However, nitro groups may also contribute to toxicity .
- Tosyl (4-Methylphenyl) : The tosyl group is a classic sulfonamide substituent, offering balanced hydrophobicity and metabolic stability. Its use in the target compound’s analogs highlights versatility in drug design .
Piperazine Derivatives with Diverse Pharmacological Activities
Key Observations :
- BACE1 Inhibition : Indole-piperazine hybrids show moderate activity, suggesting that bulkier aromatic systems (e.g., naphthalene in the target compound) could enhance binding .
- Antiviral Activity : The sulfonyl group’s position and substituents (e.g., methoxy in compound 6a ) critically influence antiviral efficacy and toxicity.
- HIV Inhibition : Piperazine sulfonyl moieties in NNRTIs exploit tolerant regions of the enzyme, highlighting their adaptability in targeting diverse pathogens .
Biological Activity
1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a complex organic compound characterized by the molecular formula and a molecular weight of 396.5 g/mol. This compound features a piperazine ring, which is substituted with a benzyl group and a sulfonyl group attached to a methoxynaphthalene moiety. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, sulfonyl piperazine derivatives have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. The mechanism often involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for cell division .
Case Study:
In a study evaluating various piperazine derivatives, it was found that certain analogues induced apoptosis in BT-474 breast cancer cells through cell cycle arrest at the sub-G1 and G2/M phases. The compound exhibited an IC50 value of 0.99 μM, indicating potent cytotoxicity against these cancer cells .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties. It has shown potential as an inhibitor of human acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. The binding interactions at the catalytic sites suggest that it may prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Antibacterial Activity
The sulfonamide moiety present in this compound class has been linked to antibacterial activity. Studies have indicated that derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits tubulin polymerization; IC50 values around 0.99 μM. |
| Enzyme Inhibition | Inhibits human acetylcholinesterase; potential therapeutic for Alzheimer's disease. |
| Antibacterial | Disrupts bacterial growth; potential for antibiotic development. |
The biological activity of this compound is primarily attributed to its structural features:
- Binding Affinity : The presence of the sulfonyl group allows for strong interactions with target proteins, such as tubulin and AChE.
- Cell Cycle Modulation : The compound's effect on cell cycle progression contributes to its anticancer properties by inducing apoptosis.
Molecular Interactions
Molecular docking studies suggest that similar compounds bind effectively at key sites on target proteins, influencing their biological functions. For instance, binding at the colchicine site on tubulin disrupts microtubule dynamics necessary for mitosis .
Q & A
Basic Research Question
- Target Selection : Prioritize receptors where piperazine sulfonamides are known ligands (e.g., serotonin or dopamine receptors). Use radioligand displacement assays (e.g., -ketanserin for 5-HT binding) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., clozapine for 5-HT) and measure IC values using nonlinear regression .
Advanced Consideration : Address false positives by counter-screening against related receptors (e.g., adrenergic or histaminergic receptors). Structural analogs in showed selectivity for 5-HT over D receptors when the methoxynaphthalene group was substituted .
How does the sulfonyl group in this compound influence its pharmacokinetic properties, such as solubility and metabolic stability?
Advanced Research Question
- Solubility : The sulfonyl group enhances hydrophilicity. Measure logP (e.g., calculated ~3.2) via shake-flask or HPLC methods. Aqueous solubility can be improved using co-solvents (e.g., 10% DMSO in PBS) .
- Metabolic Stability : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. Piperazine sulfonamides often undergo N-dealkylation or sulfone oxidation. CYP3A4/2D6 inhibitors (e.g., ketoconazole) can identify metabolic pathways .
Data Contradictions : Discrepancies in half-life (e.g., microsomal vs. plasma stability) may arise from protein binding. Use equilibrium dialysis to assess free fraction .
What crystallographic techniques are suitable for determining the solid-state structure of this compound, and how do intermolecular interactions affect its stability?
Advanced Research Question
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. The methoxynaphthalene group likely participates in π-π stacking, while sulfonyl oxygen forms C–H⋯O hydrogen bonds with adjacent molecules, stabilizing the lattice .
- Powder XRD : Compare experimental patterns with simulated data (from SCXRD) to detect polymorphs. Anisotropic thermal parameters in SCXRD can reveal disorder, as seen in for halogen-substituted analogs .
Stability Note : Hygroscopicity may complicate storage. Use DSC/TGA to assess decomposition temperatures (>200°C typical for sulfonamides) .
How can researchers address low yields or side products during scale-up synthesis of this compound?
Basic Research Question
- Side Reactions : Common issues include over-sulfonation or dimerization. Optimize stoichiometry (1:1.1 molar ratio of piperazine:sulfonyl chloride) and add the sulfonyl chloride dropwise to minimize exothermic side reactions .
- Scale-Up Adjustments : Switch from batch to flow chemistry for better heat dissipation. Use in-line IR or PAT tools to monitor reaction endpoints .
Case Study : reports a 50% yield for a fluorobenzyl analog due to competing N-acylation. Introducing bulky bases (e.g., DIPEA over TEA) suppressed byproducts .
What computational methods are effective for predicting the binding mode of this compound to biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Glide with a receptor structure (e.g., 5-HT, PDB: 6A94). The sulfonyl group may anchor the ligand via hydrogen bonds to Lys or Asp residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. MM-PBSA calculations can estimate binding free energy (±2 kcal/mol accuracy) .
Validation : Compare with mutagenesis data—e.g., if Ala substitution of Lys in 5-HT abolishes binding, the sulfonyl interaction is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
